molecular formula C25H30N4O3S B11280665 2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

2-{3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl}-7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11280665
M. Wt: 466.6 g/mol
InChI Key: QXSYEOFJWRRJHK-UHFFFAOYSA-N
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Description

2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperazine ring, a methoxyphenyl group, and a benzothieno[2,3-d]pyrimidinone core, making it an interesting subject for chemical and pharmacological studies.

Preparation Methods

The synthesis of 2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE involves multiple steps, including the formation of the benzothieno[2,3-d]pyrimidinone core and the subsequent attachment of the piperazine and methoxyphenyl groups. The reaction conditions typically require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve optimization of these synthetic routes to scale up the process while maintaining efficiency and cost-effectiveness.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzothieno[2,3-d]pyrimidinone core can be reduced to form alcohol derivatives.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its interactions with biological macromolecules can be studied to understand its potential as a drug candidate.

    Medicine: It may exhibit pharmacological activities that make it a candidate for drug development.

    Industry: Its unique chemical properties can be exploited in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring and methoxyphenyl group may play crucial roles in binding to these targets, while the benzothieno[2,3-d]pyrimidinone core may be involved in the overall pharmacological effect. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 2-{3-[4-(4-METHOXYPHENYL)PIPERAZINO]-3-OXOPROPYL}-7-METHYL-5,6,7,8-TETRAHYDRO1BENZOTHIENO[2,3-D]PYRIMIDIN-4(3H)-ONE include other benzothieno[2,3-d]pyrimidinone derivatives and piperazine-containing compounds. These similar compounds may share some chemical properties but differ in their specific substituents and overall structure, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups and the resulting properties.

Properties

Molecular Formula

C25H30N4O3S

Molecular Weight

466.6 g/mol

IUPAC Name

2-[3-[4-(4-methoxyphenyl)piperazin-1-yl]-3-oxopropyl]-7-methyl-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C25H30N4O3S/c1-16-3-8-19-20(15-16)33-25-23(19)24(31)26-21(27-25)9-10-22(30)29-13-11-28(12-14-29)17-4-6-18(32-2)7-5-17/h4-7,16H,3,8-15H2,1-2H3,(H,26,27,31)

InChI Key

QXSYEOFJWRRJHK-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)NC(=N3)CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)OC

Origin of Product

United States

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